(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol is an organic compound characterized by its unique structural features, which include a thiophene ring substituted with an ethylthio group and a phenylmethanol moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 218.32 g/mol. This compound is of interest in various scientific fields due to its potential applications in chemistry, biology, and materials science.
The compound can be synthesized through specific chemical reactions involving thiophene derivatives and phenyl compounds. It is available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol is classified as an organosulfur compound, specifically a thiophenol derivative. Its structure places it within the broader category of thiophene derivatives, which are known for their diverse chemical properties and potential applications in organic electronics and pharmaceuticals.
The synthesis of (4-(Ethylthio)thiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-ethylthiophene with benzaldehyde. This reaction can be facilitated by various reducing agents to yield the desired product. A common method includes:
The conditions for synthesis may vary based on the desired yield and purity, but careful monitoring of temperature, solvent choice, and reaction time is crucial for successful synthesis .
The molecular structure of (4-(Ethylthio)thiophen-2-yl)(phenyl)methanol features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.32 g/mol |
| IUPAC Name | (4-ethylthiophen-2-yl)-phenylmethanol |
| InChI | InChI=1S/C13H14OS/c1-2-10-8-12(15-9-10)13(14)11-6-4-3-5-7-11/h3-9,13-14H,2H2,1H3 |
| InChI Key | DRZJIGOVFANWTK-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CSC(=C1)C(C2=CC=CC=C2)O |
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol can undergo several chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied .
The physical properties of (4-(Ethylthio)thiophen-2-yl)(phenyl)methanol include:
Key chemical properties include:
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol has several potential applications:
This compound's unique structure provides a foundation for further research into its properties and applications across multiple scientific domains.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8